molecular formula C12H16ClN B3043289 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 83674-77-5

4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B3043289
CAS No.: 83674-77-5
M. Wt: 209.71 g/mol
InChI Key: BTBHPEPDBJEDRI-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a 2-methylphenyl group attached to the tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of 2-methylphenylacetonitrile with a suitable reducing agent to form the corresponding amine. This amine is then cyclized to form the tetrahydropyridine ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated tetrahydropyridine derivatives.

Scientific Research Applications

4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,2,3,6-tetrahydropyridine: Similar structure but lacks the 2-methyl group.

    4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine: Contains a chlorine atom instead of a methyl group.

    4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine: Contains a methoxy group instead of a methyl group.

Uniqueness

4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to the presence of the 2-methyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11;/h2-6,13H,7-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBHPEPDBJEDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
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4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 6
4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

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